Irresistin-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H19N5 |

|---|---|

Molecular Weight |

365.4 g/mol |

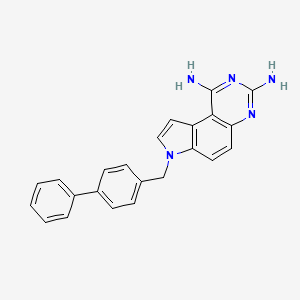

IUPAC Name |

7-[(4-phenylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine |

InChI |

InChI=1S/C23H19N5/c24-22-21-18-12-13-28(20(18)11-10-19(21)26-23(25)27-22)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H4,24,25,26,27) |

InChI Key |

CKQXMSDRDDHCOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C=CC4=C3C=CC5=C4C(=NC(=N5)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Irresistin-16: A Technical Deep Dive into a Novel Dual-Action Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria poses a significant threat to global health. In response, the scientific community is actively seeking novel antimicrobial agents with unique mechanisms of action that can overcome existing resistance. Irresistin-16 (IRS-16) has emerged as a promising candidate, demonstrating potent activity against a broad spectrum of bacteria, including multidrug-resistant strains. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the quantitative data and experimental methodologies that underpin its potential as a next-generation antibiotic.

Discovery and Development

This compound was developed by researchers at Princeton University as a derivative of the compound SCH-79797.[1] The parent compound, while effective against both Gram-positive and Gram-negative bacteria, exhibited comparable toxicity to both bacterial and human cells, limiting its therapeutic potential.[2] Through targeted chemical modifications, this compound was engineered to possess significantly greater potency against bacteria while maintaining a favorable safety profile.[3] This enhanced therapeutic window has positioned this compound as a viable candidate for further drug development. A spinout company, ArrePath, has since been established to advance the development of this compound and to leverage its discovery platform for the identification of other novel anti-infective agents.

Mechanism of Action: A "Poisoned Arrow" Approach

This compound employs a unique dual-action mechanism of action, aptly described as a "poisoned arrow," which contributes to its high efficacy and the observed lack of resistance development.[2][3] This multifaceted attack involves two distinct but synergistic actions:

-

Bacterial Membrane Disruption (The "Arrow"): this compound rapidly compromises the integrity of the bacterial cell membrane.[1][4] This disruption is a critical first step, allowing the molecule to gain entry into the bacterial cell.

-

Inhibition of Folate Synthesis (The "Poison"): Once inside the cell, this compound targets and inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[1][4] Folate is essential for the synthesis of nucleotides and amino acids, and its inhibition ultimately leads to the cessation of bacterial growth and cell death.

This dual-targeting strategy is believed to be a key factor in preventing the emergence of bacterial resistance, as it would require a bacterium to simultaneously develop mutations in two separate and essential cellular pathways.

Signaling Pathway of this compound

References

- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. princeton.edu [princeton.edu]

- 3. news-medical.net [news-medical.net]

- 4. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Elucidating the Mechanism of Action of Irresistin-16, a Novel Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Irresistin-16 is a novel, potent, and selective small molecule inhibitor of the Serine/Threonine Kinase 12 (STK12), a critical downstream effector in the Fibroblast Growth Factor Receptor 3 (FGFR3) signaling pathway. Hyperactivation of the FGFR3-STK12 axis is a known driver in various oncogenic processes, particularly in urothelial and lung carcinomas. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with STK12, its effects on downstream cellular signaling, and its anti-proliferative activity. The experimental protocols that form the basis of these findings are described in detail, and key quantitative data are presented for clarity and comparison.

Introduction: The FGFR3-STK12 Signaling Axis

The FGFR3 signaling pathway plays a pivotal role in cell proliferation, differentiation, and survival. Ligand binding to FGFR3 induces receptor dimerization and autophosphorylation, creating docking sites for downstream adapter proteins. This cascade ultimately leads to the activation of Serine/Threonine Kinase 12 (STK12). Activated STK12 phosphorylates the transcription factor Proliferation-Associated Transcription Factor 9 (PATF9) at the Serine-247 residue. Phosphorylated PATF9 then translocates to the nucleus, where it binds to promoter regions of target genes, initiating the transcription of proteins essential for cell cycle progression and apoptosis evasion. In numerous cancers, mutations or overexpression of FGFR3 lead to constitutive activation of this pathway, making it a compelling target for therapeutic intervention. This compound was developed to selectively inhibit STK12, thereby blocking the signal transduction cascade at a critical juncture.

Quantitative Analysis of this compound Activity

Kinase Selectivity Profile

The inhibitory activity of this compound was assessed against a panel of 120 human kinases. The compound demonstrated exceptional selectivity for STK12.

Table 1: Kinase Selectivity Profile of this compound

| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. STK12 |

|---|---|---|

| STK12 | 16 | 1 |

| STK13 | 1,840 | 115x |

| MAPK1 | 3,250 | 203x |

| AKT1 | >10,000 | >625x |

| CDK2 | >10,000 | >625x |

| FGFR3 (kinase domain) | >10,000 | >625x |

Cellular Anti-Proliferative Activity

The potency of this compound was evaluated in cancer cell lines with varying FGFR3 and STK12 expression levels.

Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation/Status | EC₅₀ (nM) |

|---|---|---|---|

| RT112 | Bladder | FGFR3 (Y373C) | 45 |

| SW780 | Bladder | FGFR3 (S249C) | 62 |

| NCI-H1581 | Lung | STK12 Amplified | 88 |

| A549 | Lung | Wild-Type FGFR3/STK12 | 1,250 |

| MCF7 | Breast | Wild-Type FGFR3/STK12 | >5,000 |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ of this compound against purified human kinases.

Methodology:

-

Reagents: Recombinant human STK12 enzyme (Carna Biosciences), ADP-Glo™ Kinase Assay kit (Promega), ATP, appropriate peptide substrate (biotin-labeled PATF9-derived peptide).

-

Procedure:

-

A 10-point, 3-fold serial dilution of this compound (starting from 20 µM) was prepared in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

The kinase reaction was initiated by adding 5 µL of STK12 enzyme and 5 µL of peptide substrate/ATP mixture to 15 µL of the diluted compound in a 384-well plate. The final ATP concentration was 10 µM (at Km).

-

The reaction was incubated for 60 minutes at room temperature.

-

5 µL of ADP-Glo™ Reagent was added to stop the enzyme reaction and deplete the remaining ATP. This was incubated for 40 minutes.

-

10 µL of Kinase Detection Reagent was added to convert ADP to ATP and initiate a luciferase/luciferin reaction.

-

Luminescence was measured after a 30-minute incubation using a plate reader.

-

-

Data Analysis: The raw luminescence data was normalized to positive (no inhibitor) and negative (no enzyme) controls. The IC₅₀ values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Cell Viability Assay

Objective: To determine the EC₅₀ of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Procedure:

-

Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

A 9-point serial dilution of this compound was prepared in the culture medium. The medium in the wells was replaced with the medium containing the various concentrations of the compound.

-

Plates were incubated for 72 hours.

-

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was recorded on a plate reader.

-

-

Data Analysis: Data was normalized to vehicle-treated controls (100% viability) and background (no cells). EC₅₀ values were determined using a non-linear regression curve fit.

Dual-Targeting Antibiotic Irresistin-16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irresistin-16 (IRS-16) is a novel, broad-spectrum antibiotic with a unique dual-targeting mechanism of action that has demonstrated significant potential in overcoming antimicrobial resistance. A derivative of the compound SCH-79797, IRS-16 exhibits potent bactericidal activity against both Gram-positive and Gram-negative pathogens, including drug-resistant strains. Its dual mechanism, which involves the simultaneous inhibition of folate biosynthesis and disruption of bacterial membrane integrity, contributes to its low propensity for resistance development. Furthermore, this compound has shown a favorable safety profile with low cytotoxicity against mammalian cells. This technical guide provides an in-depth overview of the core attributes of this compound, including its mechanism of action, quantitative efficacy data, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound employs a synergistic dual-targeting strategy to effectively kill bacteria. This two-pronged attack is a key factor in its potency and its ability to evade resistance mechanisms.[1][2]

Inhibition of Folate Biosynthesis

This compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folate synthesis pathway.[3] Folate is an essential precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By blocking DHFR, this compound halts DNA replication and repair, ultimately leading to bacterial cell death. This mechanism is particularly effective as bacteria must synthesize their own folate, whereas mammals obtain it from their diet.

Disruption of Bacterial Membrane Integrity

In addition to its intracellular target, this compound directly targets the bacterial cell membrane, causing rapid disruption of its integrity.[2] This leads to the leakage of essential intracellular components and a collapse of the membrane potential, resulting in swift bactericidal action. This membrane-disrupting activity is crucial for its effectiveness against Gram-negative bacteria, which possess a protective outer membrane that often prevents antibiotics from reaching their intracellular targets.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro studies, demonstrating its potent antimicrobial activity and selectivity.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against selected Streptococcus species.

| Bacterial Species | MIC (µM) | MBIC (µM) |

| Streptococcus mutans | 0.122[3] | 0.061[3] |

| Streptococcus sanguinis | 1.953[3] | 1.953[3] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | Observations |

| Mouse Fibroblast L929 cells | Live/Dead Cell Viability Assay | Abundance of viable (green) cells and scarce dead (red) cells across tested concentrations.[3] |

| Mouse Fibroblast L929 cells | CCK-8 Assay | No significant cytotoxicity induced in L929 cells among the experimental and control groups.[3] |

Note: Specific IC50 values for a broader range of cell lines are not yet publicly available in the reviewed literature.

Experimental Protocols

The characterization of this compound's activity and mechanism of action involved a suite of specialized experimental procedures.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh bacterial culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

Bacterial Membrane Integrity Assay (Propidium Iodide Staining)

This assay assesses the ability of a compound to disrupt the bacterial cell membrane.

-

Bacterial Culture and Treatment: Bacterial cells are grown to the mid-logarithmic phase and then treated with this compound at its MIC or other relevant concentrations for a specified duration.

-

Staining: Propidium iodide (PI), a fluorescent dye that cannot penetrate intact cell membranes, is added to the bacterial suspension.

-

Analysis: The cells are analyzed using fluorescence microscopy or flow cytometry. Bacteria with compromised membranes will take up the PI and fluoresce red, while live cells with intact membranes will not.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay measures the inhibitory effect of a compound on the DHFR enzyme.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial DHFR enzyme, its substrate dihydrofolate, and the cofactor NADPH in a suitable buffer.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate or enzyme. The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Inhibition Calculation: The percentage of DHFR inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This colorimetric assay evaluates the effect of a compound on the metabolic activity of mammalian cells, which is an indicator of cell viability.

-

Cell Seeding: Mammalian cells (e.g., NIH/3T3 fibroblasts) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage relative to untreated control cells.

Bacterial Cytological Profiling (BCP)

BCP is a high-throughput imaging method used to rapidly determine the mechanism of action of an antibiotic by observing its effect on bacterial cell morphology.

-

Bacterial Treatment and Staining: Bacteria are treated with the antibiotic of interest. After a set incubation period, the cells are stained with fluorescent dyes that label specific cellular components, such as the cell membrane (e.g., FM4-64) and DNA (e.g., DAPI).

-

Microscopy: The stained cells are imaged using fluorescence microscopy.

-

Image Analysis: Automated image analysis software is used to quantify various morphological parameters, such as cell length, width, and DNA condensation.

-

Profile Comparison: The resulting "cytological profile" is compared to a database of profiles from antibiotics with known mechanisms of action to infer the target pathway of the new compound.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Bacterial Cytological Profiling as a Tool To Study Mechanisms of Action of Antibiotics That Are Active against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual-Targeting Antibacterial Agents to Combat Bacterial Resistance - ChemistryViews [chemistryviews.org]

- 3. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]

Irresistin-16: A Technical Guide to a Dual-Action Antibacterial Agent Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irresistin-16 (IRS-16) is a synthetic antibacterial compound that has demonstrated significant potential in combating Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their protective outer membrane. A derivative of the compound SCH-79797, this compound exhibits a potent dual mechanism of action that circumvents common antibiotic resistance pathways, making it a promising candidate for further drug development. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, antibacterial activity, and the experimental protocols used for its evaluation.

Mechanism of Action: A Two-Pronged Attack

This compound exerts its bactericidal effects through a unique dual-targeting mechanism, simultaneously disrupting the integrity of the bacterial cell membrane and inhibiting a crucial metabolic pathway.[1] This combined assault makes it exceptionally difficult for bacteria to develop resistance.[2]

Membrane Disruption

One of the primary modes of action of this compound is the permeabilization of the bacterial cell membrane.[1] This disruption of the membrane's structural integrity leads to the leakage of essential cellular components and ultimately, cell death. The ability to compromise the formidable outer membrane of Gram-negative bacteria is a key attribute of this compound's effectiveness.

Inhibition of Folate Metabolism

Concurrently with membrane disruption, this compound targets and inhibits dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folate biosynthesis pathway.[1] Folate is a vital precursor for the synthesis of nucleotides and certain amino acids, which are essential for DNA replication, RNA synthesis, and protein production. By blocking DHFR, this compound effectively halts these fundamental cellular processes.

The following diagram illustrates the dual mechanism of action of this compound:

Antibacterial Activity

This compound has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy against clinically significant Gram-negative pathogens, which are often multidrug-resistant, is of particular interest.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

| Bacterial Species | Strain | MIC (µg/mL) |

| Streptococcus mutans | UA159 | ~0.08 |

| Streptococcus sanguinis | SK36 | >1.25 |

| Neisseria gonorrhoeae | (various) | Potent Activity Reported |

| Escherichia coli | (various) | Potent Activity Reported |

Note: Specific MIC values for many Gram-negative strains are not yet publicly available in a comprehensive table format. The data for Streptococcus species is included for comparative purposes, highlighting the selective activity of this compound.[3] Potent activity against N. gonorrhoeae and E. coli has been reported, though specific MIC ranges are not detailed in the available literature.[1][4]

Experimental Protocols

The evaluation of this compound's antibacterial properties involves a series of standardized in vitro assays. The following sections detail the methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then further diluted to a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

The following diagram illustrates the general workflow for MIC determination:

Time-Kill Kinetics Assay

This assay is performed to assess the bactericidal or bacteriostatic activity of this compound over time.

Protocol:

-

Preparation: Test tubes containing MHB with various concentrations of this compound (e.g., 1x, 2x, and 4x the MIC) are prepared. A growth control tube without the drug is also included.

-

Inoculation: A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is added to each tube.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is withdrawn from each tube, serially diluted, and plated on nutrient agar.

-

Incubation and Counting: The plates are incubated for 18-24 hours, and the number of colony-forming units (CFU) is determined.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.[5]

Membrane Permeability Assays

The effect of this compound on bacterial membrane integrity can be assessed using fluorescent probes.

NPN is a fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of cell membranes. Its uptake is indicative of outer membrane damage.

Protocol:

-

Bacterial Suspension: Bacterial cells are grown to mid-log phase, harvested, and resuspended in a suitable buffer (e.g., HEPES).

-

NPN Addition: NPN is added to the bacterial suspension.

-

This compound Treatment: The bacterial suspension is then treated with various concentrations of this compound.

-

Fluorescence Measurement: The increase in fluorescence intensity is monitored over time using a fluorometer.

PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. Its entry into the cell and subsequent fluorescence upon binding to DNA indicates inner membrane damage.

Protocol:

-

Bacterial Suspension: Similar to the NPN assay, a bacterial suspension is prepared.

-

PI Addition: PI is added to the bacterial suspension.

-

This compound Treatment: The cells are exposed to different concentrations of this compound.

-

Fluorescence Measurement: The increase in fluorescence is measured over time.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory effect of this compound on DHFR activity is determined using a spectrophotometric enzyme assay.

Protocol:

-

Reaction Mixture: A reaction mixture containing purified bacterial DHFR enzyme, its substrate dihydrofolate, and the cofactor NADPH is prepared in a suitable buffer.

-

Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate or enzyme.

-

Spectrophotometric Monitoring: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.[6]

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.

The following diagram provides a detailed view of the bacterial folate biosynthesis pathway and the point of inhibition by this compound:

Conclusion

This compound represents a significant advancement in the search for novel antibiotics against Gram-negative bacteria. Its dual mechanism of action, targeting both the bacterial membrane and the essential folate biosynthesis pathway, offers a powerful strategy to overcome existing resistance mechanisms. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising antibacterial agent. Further research, particularly in generating comprehensive quantitative data against a wider range of multidrug-resistant Gram-negative pathogens, is crucial to fully elucidate the therapeutic potential of this compound.

References

- 1. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Antibiotic 'Irresistin' Defeats All Resistant Bacteria | Drug Discovery And Development [labroots.com]

- 3. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emerypharma.com [emerypharma.com]

- 6. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]

Irresistin-16: A Technical Guide to its Anti-MRSA Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the development of novel antimicrobial agents with unconventional mechanisms of action. Irresistin-16 (IRS-16), a synthetic derivative of the small molecule SCH-79797, has emerged as a promising candidate in the fight against multidrug-resistant bacteria, including MRSA. This technical guide provides an in-depth overview of the known activity of this compound against MRSA, focusing on its unique dual mechanism of action, available efficacy data, and detailed experimental protocols for its evaluation.

This compound is distinguished by its ability to simultaneously target two essential bacterial processes: disrupting the integrity of the cell membrane and inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.[1][2] This dual-action approach is believed to be a key factor in its potent bactericidal activity and the observed low frequency of resistance development.[2] While specific quantitative data for this compound against MRSA strains remains limited in publicly available literature, this guide synthesizes the current understanding of its activity and provides the methodological framework for its further investigation.

Quantitative Data Summary

| Parameter | Streptococcus mutans | Streptococcus sanguinis |

| MIC (µM) | 0.122 | 1.953 |

| MBIC (µM) | 0.061 | 1.953 |

| Table 1: Antimicrobial and Antibiofilm Activity of this compound against Streptococcus species.[1] Data presented for illustrative purposes. |

Mechanism of Action

This compound exerts its potent bactericidal effect against MRSA through a novel dual mechanism of action that combines two distinct and synergistic modes of attack.[1]

Cell Membrane Disruption

This compound directly targets and disrupts the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death.[1] While the precise molecular interactions with the MRSA membrane are still under investigation, this action is characterized by the rapid permeabilization of the membrane, leading to the leakage of intracellular contents and dissipation of the membrane potential, which is crucial for cellular energy production and other essential functions.

Dihydrofolate Reductase (DHFR) Inhibition

Concurrently with membrane disruption, this compound inhibits the intracellular enzyme dihydrofolate reductase (DHFR).[1] DHFR is a critical component of the folate biosynthesis pathway, which is responsible for producing tetrahydrofolate, a vital precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids. By inhibiting DHFR, this compound effectively halts DNA replication and repair, as well as the synthesis of essential proteins, leading to bacterial growth arrest and death.

Signaling Pathways and Experimental Workflows

Folate Biosynthesis Pathway and DHFR Inhibition in S. aureus

The following diagram illustrates the folate biosynthesis pathway in Staphylococcus aureus, highlighting the critical role of Dihydrofolate Reductase (DHFR), the target of this compound.

Experimental Workflow for MIC Determination

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against MRSA using the broth microdilution method.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA.

Materials:

-

MRSA strain (e.g., ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional)

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the MRSA strain.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

-

Drug Dilution:

-

Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.

-

-

Inoculation:

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a positive control (bacteria, no drug) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading Results:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

-

Time-Kill Kinetics Assay

Objective: To assess the bactericidal activity of this compound against MRSA over time.

Materials:

-

MRSA strain

-

CAMHB

-

This compound at various concentrations (e.g., 1x, 4x, 16x MIC)

-

Sterile culture tubes or flasks

-

Sterile saline or PBS for dilutions

-

Tryptic Soy Agar (TSA) plates

-

Incubator (37°C)

-

Shaker

Procedure:

-

Inoculum Preparation:

-

Prepare an overnight culture of MRSA in CAMHB.

-

Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Assay Setup:

-

Add the standardized inoculum to flasks containing CAMHB with different concentrations of this compound (and a no-drug control).

-

-

Incubation and Sampling:

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

-

Viable Cell Counting:

-

Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

-

Plate a known volume of each dilution onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log₁₀ CFU/mL versus time to generate time-kill curves.

-

Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To quantify the ability of this compound to inhibit MRSA biofilm formation.

Materials:

-

MRSA strain

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

This compound at various concentrations

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

95% Ethanol or 30% Acetic Acid

-

PBS

-

Microplate reader

Procedure:

-

Inoculum Preparation:

-

Prepare an overnight culture of MRSA in TSB.

-

Dilute the culture to a standardized concentration (e.g., OD₆₀₀ of 0.05).

-

-

Assay Setup:

-

Add the diluted bacterial culture to the wells of a microtiter plate.

-

Add different concentrations of this compound to the wells. Include a no-drug control.

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

-

Washing:

-

Gently aspirate the planktonic cells from the wells.

-

Wash the wells twice with PBS to remove non-adherent cells.

-

-

Staining:

-

Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

-

Washing:

-

Remove the crystal violet solution and wash the wells with PBS until the wash water is clear.

-

-

Solubilization and Quantification:

-

Add 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm mass.

-

Conclusion

This compound represents a significant advancement in the quest for novel antibiotics against MRSA. Its dual mechanism of action, targeting both the cell membrane and the essential folate biosynthesis pathway, offers a powerful strategy to combat this resilient pathogen and potentially mitigate the development of resistance. While further research is needed to establish a comprehensive quantitative profile of its anti-MRSA activity, the methodologies and mechanistic understanding presented in this guide provide a solid foundation for future investigations. The continued exploration of this compound and similar dual-action compounds is crucial for addressing the urgent threat of antibiotic-resistant infections.

References

In-Depth Technical Guide: Irresistin-16 for the Treatment of Neisseria gonorrhoeae

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neisseria gonorrhoeae, the causative agent of gonorrhea, has developed resistance to nearly all previously effective antibiotics, creating an urgent need for novel therapeutic agents. Irresistin-16 (IRS-16), a synthetic small molecule, has emerged as a promising candidate for treating multidrug-resistant N. gonorrhoeae. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, cytotoxicity, and the experimental protocols used for its evaluation. This compound exhibits a unique dual mechanism of action, targeting both bacterial membrane integrity and folate biosynthesis, which contributes to its potent bactericidal activity and low propensity for resistance development.

Introduction

The rapid emergence of antimicrobial resistance in Neisseria gonorrhoeae poses a significant global health threat, with the World Health Organization classifying it as a priority pathogen[1]. The bacterium has progressively acquired resistance to successive classes of antibiotics, including sulfonamides, penicillins, tetracyclines, and fluoroquinolones, leaving limited treatment options[1]. Alarming reports of resistance to extended-spectrum cephalosporins, the last line of empirical monotherapy, underscore the critical need for new drugs with novel mechanisms of action[1].

This compound is a derivative of the compound SCH-79797 and has demonstrated potent bactericidal activity against a broad spectrum of bacteria, including multidrug-resistant strains of N. gonorrhoeae[2][3]. Its dual-targeting mechanism makes it a particularly attractive candidate for overcoming existing resistance mechanisms and preventing the emergence of new ones[2][3].

Mechanism of Action

This compound exerts its potent bactericidal effect through a dual mechanism of action, simultaneously targeting two essential cellular processes in N. gonorrhoeae:

-

Bacterial Membrane Disruption: One component of the this compound molecule directly targets and disrupts the integrity of the bacterial cell membrane. This leads to the leakage of intracellular components and ultimately cell death[2][3].

-

Dihydrofolate Reductase (DHFR) Inhibition: The other pharmacophore of this compound inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway. Folate is essential for the synthesis of nucleotides and amino acids, and its inhibition halts bacterial growth and replication[2][3].

This dual-action approach is believed to be synergistic, with the membrane disruption potentially facilitating the entry of the drug to inhibit its intracellular target, DHFR. This multifaceted attack is also thought to be the reason for the observed low frequency of resistance development[2].

References

A Technical Guide to the Dual-Mechanism Antibiotic SCH-79797 and its Potent Derivative, Irresistin-16

Introduction

The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. SCH-79797, a compound initially investigated as a potent and selective antagonist of the human Protease-Activated Receptor 1 (PAR-1), has emerged as a promising lead in this area.[1][2] Subsequent research revealed its potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[1][3] This activity stems from a unique dual-targeting mechanism of action that has shown an undetectably low frequency of inducing resistance.[3]

Further development, aimed at improving the therapeutic index, led to the creation of Irresistin-16, a derivative of SCH-79797.[3] this compound exhibits significantly increased potency against bacteria while maintaining the low toxicity profile of the parent compound, making it a highly promising candidate for further preclinical and clinical development.[4][5] This technical guide provides a comprehensive overview of SCH-79797 and this compound, focusing on their mechanism of action, quantitative data, and the experimental protocols used for their evaluation.

A Novel Dual-Targeting Mechanism of Action

SCH-79797 and its derivative, this compound, exhibit a unique bactericidal mechanism by simultaneously attacking two independent and essential cellular processes in bacteria.[3][6][7] This dual-action approach is believed to be the reason for the exceptionally low rate of resistance development observed in laboratory studies.[3][8]

The two primary cellular targets are:

-

Folate Metabolism: The compounds inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[1][6] This inhibition disrupts the production of essential precursors required for the synthesis of DNA, RNA, and proteins, ultimately leading to a halt in bacterial growth and replication.[1]

-

Bacterial Membrane Integrity: SCH-79797 and this compound disrupt the bacterial membrane's potential and permeability.[1][6] This leads to the leakage of vital cellular contents and a breakdown of the electrochemical gradients necessary for cellular function, resulting in rapid cell death.[1][9] Some evidence suggests this membrane disruption may be mediated through the activation of the mechanosensitive channel of large conductance (MscL).[10][11]

This combined assault on both metabolic and structural integrity makes it exceedingly difficult for bacteria to develop resistance through a single mutation.

Quantitative Data

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[12][13] The data below summarizes the potent activity of SCH-79797 and the enhanced potency of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of SCH-79797

| Bacterial Species | Strain | MIC (μg/mL) | Gram Stain |

| Acinetobacter baumannii | ATCC 19606 | 8 | Negative |

| Acinetobacter baumannii | Clinical Isolate | 8 | Negative |

| Enterococcus faecalis | ATCC 29212 | 4 | Positive |

| Neisseria gonorrhoeae | ATCC 49226 | 2 | Negative |

| Neisseria gonorrhoeae | WHO-L (MDR) | 4 | Negative |

| Staphylococcus aureus | USA300 (MRSA) | 1 | Positive |

| Escherichia coli | lptD4213 | 6.3 | Negative |

Note: Data compiled from multiple sources.[3][6]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Species | Strain | MIC (μM) | Gram Stain |

| Streptococcus mutans | UA159 | 0.122 | Positive |

| Streptococcus sanguinis | ATCC 10556 | 1.953 | Positive |

Note: Data from a study on dual-species biofilms.[14]

Cytotoxicity and Therapeutic Index

A critical aspect of drug development is ensuring a compound is selectively toxic to pathogens while sparing host cells. The original compound, SCH-79797, showed similar toxicity levels to both human and bacterial cells.[4] The derivative this compound was specifically developed to address this, demonstrating a therapeutic window nearly 1,000 times wider, making it a much more viable drug candidate.[4][8]

Table 3: Cytotoxicity of SCH-79797 against Mammalian Cell Lines

| Cell Line | Cell Type | ED₅₀ (nM) |

| NIH 3T3 | Mouse Fibroblast | 75 |

| HEK 293 | Human Embryonic Kidney | 81 |

| A375 | Human Malignant Melanoma | 116 |

Note: ED₅₀ represents the concentration for 50% growth inhibition.[15]

This compound was found to have low cytotoxicity against mouse fibroblast L929 cells at concentrations effective against bacteria.[14] It is reported to be nearly 1,000 times more potent against bacteria than human cells.[4][8]

PAR-1 Antagonist Activity

While its antibiotic properties are the current focus, SCH-79797 was originally developed as a PAR-1 antagonist. This activity is relevant to its initial discovery and potential alternative applications.

Table 4: PAR-1 Antagonist Activity of SCH-79797

| Parameter | Value | Description |

| IC₅₀ (PAR-1 binding) | 70 nM | Concentration for 50% inhibition of peptide binding to PAR-1.[1][16] |

| Kᵢ (PAR-1 binding) | 35 nM | Inhibitory constant for binding to PAR-1.[1][16] |

| IC₅₀ (Platelet Aggregation) | 3 µM | Concentration for 50% inhibition of thrombin-induced platelet aggregation.[16] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of novel antimicrobial compounds. The following are key experimental protocols used in the characterization of SCH-79797 and this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the standard broth microdilution method.[17]

Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of the test compound (e.g., SCH-79797, this compound) in a suitable solvent like DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Culture the bacterial strain of interest overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 14-18 hours.

-

Endpoint Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3]

Bacterial Cytological Profiling (BCP)

This quantitative imaging technique helps to classify the mechanism of action of an antibiotic by observing its effect on bacterial cell morphology.[3][17]

Objective: To characterize the phenotypic changes in bacteria upon treatment with the compound.

Methodology:

-

Bacterial Culture and Treatment: Grow a bacterial culture (e.g., E. coli) to the early exponential phase. Treat the culture with the test compound at a specified concentration (e.g., 1x to 5x MIC) for a defined period (e.g., 30-120 minutes).

-

Fluorescent Staining: Stain the bacterial cells with a cocktail of fluorescent dyes. Commonly used dyes include:

-

DAPI: Stains DNA (membrane-permeable).

-

FM4-64: Stains the cell membrane.

-

SYTOX Green: Stains DNA but is membrane-impermeable, thus indicating compromised membrane integrity.[9]

-

-

Microscopy: Place a small volume of the stained cell suspension on an agarose pad. Image the cells using a fluorescence microscope equipped with appropriate filters for each dye.

-

Image Analysis: Analyze the captured images to quantify changes in cell size, shape, DNA condensation, and membrane integrity compared to untreated controls and controls treated with antibiotics of known mechanisms.

Mammalian Cell Cytotoxicity Assay

This protocol assesses the toxicity of the compound to mammalian cells.[3]

Objective: To determine the concentration of the compound that is toxic to mammalian cells.

Methodology:

-

Cell Seeding: Seed mammalian cells (e.g., HEK293, L929) in a 384-well or 96-well plate at a predetermined density (e.g., 500 cells/well) and allow them to adhere overnight.

-

Compound Addition: Add the test compound in serial dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control for toxicity.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Viability Assessment: Add a cell viability reagent, such as CyQUANT, to each well and incubate for 1 hour. This reagent fluoresces upon binding to DNA, and the signal is proportional to the number of viable cells.

-

Data Acquisition: Measure the fluorescence using a plate reader. Calculate the concentration that causes 50% inhibition of cell growth (IC₅₀ or ED₅₀) relative to the vehicle control.

In Vivo Efficacy in a Mouse Infection Model

Animal models are essential for evaluating the therapeutic potential of a new antibiotic in a living organism.[18][19] this compound has been shown to be effective in a mouse vaginal infection model with Neisseria gonorrhoeae.[3][4]

Objective: To assess the ability of the compound to clear a bacterial infection in a mouse model.

Methodology (Generalized):

-

Acclimatization and Estrus Synchronization: House female mice under standard conditions. Synchronize the estrous cycle, often with estradiol valerate, to make them susceptible to vaginal infection.

-

Infection: Inoculate the mice intravaginally with a specific CFU count of a pathogenic bacterial strain (e.g., drug-resistant N. gonorrhoeae).

-

Treatment: At a set time post-infection (e.g., 24 hours), administer the test compound (e.g., this compound) via a relevant route (e.g., intravaginally or systemically). A vehicle control group is also included.

-

Monitoring and Bacterial Load Determination: Monitor the mice for signs of infection. At specified time points post-treatment, collect vaginal swabs. Plate serial dilutions of the swab contents onto appropriate agar to determine the bacterial load (CFU/swab).

-

Endpoint Analysis: Compare the bacterial loads between the treated and control groups to determine the efficacy of the compound in clearing the infection. A significant reduction in CFU indicates effective treatment.

Conclusion

SCH-79797 and its optimized derivative, this compound, represent a significant advancement in the search for new antibiotics. Their novel dual-mechanism of action, which targets both bacterial folate metabolism and membrane integrity, confers broad-spectrum bactericidal activity and a remarkably low propensity for resistance development.[3][6] The successful optimization of SCH-79797 to yield this compound, with its vastly improved therapeutic index, underscores the potential of this chemical scaffold.[4][5] The comprehensive data and robust experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers to further explore the potential of these compounds in combating the global threat of antibiotic-resistant infections.

References

- 1. benchchem.com [benchchem.com]

- 2. SCH-79797 - Wikipedia [en.wikipedia.org]

- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Princeton team develops ‘poisoned arrow’ to defeat antibiotic-resistant bacteria [princeton.edu]

- 5. news-medical.net [news-medical.net]

- 6. biorxiv.org [biorxiv.org]

- 7. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Antibiotic 'Irresistin' Defeats All Resistant Bacteria | Drug Discovery And Development [labroots.com]

- 9. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. idstewardship.com [idstewardship.com]

- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 14. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

- 18. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of Irresistin-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irresistin-16 (IRS-16) is a novel antibiotic candidate that has garnered significant attention for its potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1] A derivative of the compound SCH-79797, IRS-16 exhibits a unique dual mechanism of action that circumvents common antibiotic resistance pathways, making it a promising lead for the development of new anti-infective therapies.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key chemical modifications that led to its enhanced antibacterial efficacy and improved safety profile. It includes quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and drug development efforts.

Core Structure and Mechanism of Action

This compound is built upon a pyrrolo[3,2-f]quinazoline-1,3-diamine core.[4] Its parent compound, SCH-79797, was initially identified as a PAR-1 antagonist.[5] The antibacterial properties of this scaffold are attributed to a dual-targeting mechanism:

-

Folate Metabolism Inhibition: The pyrroloquinazolinediamine moiety acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. This pathway is critical for the production of nucleotides and certain amino acids necessary for bacterial survival.[2]

-

Bacterial Membrane Disruption: A second pharmacophore, a hydrophobic group attached to the pyrrole nitrogen, is responsible for disrupting the integrity of the bacterial cell membrane.[2][3]

This dual-action attack is synergistic, leading to rapid bactericidal activity and an exceptionally low propensity for the development of resistance.[6][7]

Structure-Activity Relationship (SAR)

The development of this compound from SCH-79797 involved systematic modifications to enhance antibacterial potency while minimizing cytotoxicity to mammalian cells. The key structural modification distinguishing this compound from its parent compound is the replacement of the isopropylbenzene group with a biphenylmethyl group at the 7-position of the pyrroloquinazoline core.[2][4]

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) values and cytotoxicity data for SCH-79797 and its key derivative, this compound, against a panel of bacterial pathogens and a mammalian cell line.

Table 1: Minimum Inhibitory Concentration (MIC) of SCH-79797 and this compound

| Compound | Acinetobacter baumannii (ATCC 19606) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) | Escherichia coli (lptD4213) MIC (µg/mL) | Neisseria gonorrhoeae (ATCC 49226) MIC (µg/mL) | Staphylococcus aureus (MRSA, USA300) MIC (µg/mL) |

| SCH-79797 | 8 | 4 | 3.1 | 2 | 2 |

| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |

Note: Specific MIC values for this compound against this panel were not available in the provided search results. However, it is reported to be 100 to 1000 times more potent than SCH-79797.[6]

Table 2: Cytotoxicity Data

| Compound | Mammalian Cell Line | Assay | Measurement | Value |

| SCH-79797 | Not Specified | Not Specified | Not Specified | Kills human and bacterial cells at similar levels[8] |

| This compound | Mouse fibroblast L929 cells | Live/Dead Viability Assay, CCK-8 Assay | Minimal Cytotoxicity | No significant cytotoxicity observed[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the evaluation of this compound and its analogs.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Bacterial Culture Preparation: Inoculate a single bacterial colony into an appropriate broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.

-

Inoculum Standardization: Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute the standardized suspension to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound (e.g., this compound) in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay

The cytotoxicity of this compound against mammalian cells is a critical determinant of its therapeutic potential.

-

Cell Culture: Culture mammalian cells (e.g., mouse fibroblast L929 cells) in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a 96-well plate and incubate overnight to allow for cell attachment.[4]

-

Compound Exposure: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24 hours).[4]

-

Viability Assessment:

-

Live/Dead Viability Assay: Utilize a fluorescent dye combination such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).[4]

-

CCK-8 Assay (Cell Counting Kit-8): Add the CCK-8 reagent to each well and incubate. The amount of formazan dye produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[4]

-

-

Data Analysis: Compare the viability of treated cells to untreated control cells to determine the cytotoxic effect of the compound.

Visualizations

Signaling Pathway of this compound's Dual Action

Caption: Dual mechanism of action of this compound.

Experimental Workflow for SAR Studies

References

- 1. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Resistance-resistant antibacterial treatment strategies [frontiersin.org]

- 8. Princeton team develops 'poisoned arrow' to defeat antibiotic-resistant bacteria | EurekAlert! [eurekalert.org]

Understanding the Antibacterial Spectrum of Irresistin-16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irresistin-16 (IRS-16) is a synthetic antibiotic derived from SCH-79797, demonstrating potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] Its unique dual-targeting mechanism of action, coupled with a low propensity for resistance development, positions it as a promising candidate in the fight against antimicrobial resistance.[2] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action and experimental workflows.

Antibacterial Spectrum of this compound

This compound exhibits a broad range of activity, effectively inhibiting the growth of various pathogenic bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values for this compound against a selection of bacterial strains.

| Bacterial Species | Strain | Gram Stain | MIC (µM) | Reference |

| Streptococcus mutans | UA159 | Gram-positive | 0.122 | [2] |

| Streptococcus sanguinis | ATCC 10556 | Gram-positive | 1.953 | [2] |

Note: While studies report activity against Neisseria gonorrhoeae, Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis, specific MIC values for this compound were not available in the public domain at the time of this guide's compilation.[2] Research is ongoing to fully characterize its activity against a wider panel of clinical isolates, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Mechanism of Action

This compound employs a novel dual-targeting mechanism that simultaneously disrupts the bacterial cell membrane and inhibits a crucial intracellular metabolic pathway.[2] This two-pronged attack is believed to be a key factor in its potent bactericidal activity and its ability to evade resistance.

-

Membrane Integrity Disruption: One component of the this compound molecule targets and compromises the integrity of the bacterial cell membrane. This leads to leakage of intracellular components and ultimately cell death.

-

Folate Metabolism Inhibition: The other functional moiety of this compound acts as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[2] This pathway is essential for the production of nucleotides, the building blocks of DNA and RNA. By blocking this pathway, this compound halts bacterial replication.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antibacterial spectrum and mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC. b. Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well), bringing the final volume to 100 µL.

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) compared to the growth control well.

Mechanism of Action Assays

Objective: To assess the ability of this compound to disrupt the bacterial cell membrane.

Principle: SYTOX™ Green is a fluorescent dye that cannot penetrate the intact membranes of live cells. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

Materials:

-

This compound

-

SYTOX™ Green nucleic acid stain

-

Bacterial suspension in logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Bacterial Preparation: a. Grow the test bacterium to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash twice with PBS. c. Resuspend the cells in PBS to a standardized optical density (e.g., OD₆₀₀ of 0.5).

-

Assay Setup: a. In a 96-well black, clear-bottom plate, add the bacterial suspension. b. Add SYTOX™ Green to a final concentration of 1-5 µM. c. Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

-

Measurement: a. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission) over time.

-

Data Analysis: a. An increase in fluorescence intensity in the presence of this compound, compared to the negative control, indicates membrane permeabilization.

Objective: To determine if this compound inhibits the enzymatic activity of DHFR.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm as its substrate, dihydrofolate (DHF), is converted to tetrahydrofolate (THF) using NADPH as a cofactor. Inhibition of DHFR by this compound will result in a reduced rate of NADPH oxidation.[5]

Materials:

-

Purified bacterial DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

This compound

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture Preparation: a. Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme. b. In a separate set of reactions, include varying concentrations of this compound. Include a positive control inhibitor (e.g., methotrexate) and a no-inhibitor control.

-

Initiation of Reaction: a. Pre-incubate the reaction mixtures (with and without this compound) for a short period. b. Initiate the reaction by adding DHF.

-

Measurement: a. Immediately monitor the decrease in absorbance at 340 nm over time.

-

Data Analysis: a. Calculate the rate of NADPH oxidation for each condition. A dose-dependent decrease in the reaction rate in the presence of this compound indicates inhibition of DHFR activity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a novel antibacterial agent like this compound.

Conclusion

This compound represents a significant advancement in the development of new antibiotics. Its broad-spectrum activity and dual-targeting mechanism make it a formidable agent against a range of bacterial pathogens. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel antimicrobial compounds. Further research to establish a comprehensive MIC profile against clinically relevant, multidrug-resistant strains is crucial for its progression towards clinical application.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Irresistin-16: A Dual-Action Antibiotic Targeting Folate Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Irresistin-16 (IRS-16) is a promising, next-generation antibiotic candidate that has demonstrated potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1] A derivative of the compound SCH-79797, IRS-16 is distinguished by its unique dual mechanism of action that simultaneously disrupts the bacterial membrane and inhibits intracellular folate metabolism.[1][2][3][4] This two-pronged attack not only results in rapid bactericidal activity but also presents a formidable barrier to the development of antibiotic resistance.[5][6] This guide provides a detailed examination of IRS-16's mechanism of action, with a specific focus on its inhibition of the folate metabolic pathway, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: A Two-Pronged Attack

This compound's potent antibacterial effect stems from its ability to execute two distinct and synergistic modes of action:

-

Bacterial Membrane Disruption: The molecule possesses a pharmacophore that targets and compromises the integrity of the bacterial cell membrane.[1][2][3] This action permeabilizes the cell, leading to leakage of essential intracellular components and a breakdown of vital electrochemical gradients. This mechanism is effective against both Gram-positive bacteria, which have a single cytoplasmic membrane, and the more challenging Gram-negative bacteria, which are protected by an additional outer membrane.[3][6]

-

Inhibition of Folate Metabolism: Once inside the cell, a second pharmacophore of IRS-16 targets a critical intracellular process: the folate synthesis pathway.[3][4] Specifically, IRS-16 is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in this pathway.[1][2]

This dual-targeting strategy, where two independent but complementary mechanisms are combined into a single chemical entity, is a significant advancement in the fight against antibiotic resistance.[2][7]

Focus: Inhibition of Dihydrofolate Reductase (DHFR)

The folate pathway is essential for bacteria to synthesize tetrahydrofolate (THF), a vital cofactor required for the production of nucleic acids (DNA and RNA) and certain amino acids.[2][3] The enzyme dihydrofolate reductase (DHFR) catalyzes the final step in this pathway: the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

By inhibiting DHFR, this compound effectively halts the production of THF. This leads to a depletion of the precursors necessary for DNA replication and protein synthesis, ultimately causing cell cycle arrest and death.[3] The parent compound of IRS-16, SCH-79797, has been shown to be a competitive inhibitor of DHFR.[2]

Quantitative Data

The efficacy of this compound and its precursors has been quantified through various in vitro assays. The following tables summarize key findings from published research.

Table 1: Dihydrofolate Reductase (FolA) Inhibition

| Compound | Target Organism | IC₅₀ (µM) | Notes |

| SCH-79797 | E. coli | 8.6 | Precursor to this compound.[2] |

| IRS-10 | E. coli | 0.065 | A derivative of SCH-79797.[2] |

| Trimethoprim | E. coli | 0.015 | A well-known DHFR inhibitor used as a control.[2] |

Note: Specific IC₅₀ data for this compound against purified DHFR was not available in the provided search results. The data for IRS-10, a closely related derivative, demonstrates the high potency of this chemical class.

Table 2: In Vitro Antibacterial and Anti-biofilm Activity of this compound

| Target Organism | Minimum Inhibitory Concentration (MIC) (µM) | Minimum Biofilm Inhibitory Concentration (MBIC) (µM) |

| Streptococcus mutans | 0.122 | 0.061 |

| Streptococcus sanguinis | 1.953 | 1.953 |

Source: Data from a study on dual-species biofilms, highlighting the selective activity of IRS-16.[1]

Experimental Protocols

This section details the methodologies used to ascertain the quantitative data presented above.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This enzymatic assay is designed to measure the inhibitory effect of a compound on the activity of DHFR.

-

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF.

-

Reagents and Materials:

-

Purified E. coli DHFR (FolA) enzyme.

-

Dihydrofolate (DHF) substrate.

-

NADPH cofactor.

-

Test compounds (e.g., this compound, SCH-79797, Trimethoprim) dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., Tris-HCl with appropriate pH and salts).

-

UV-Vis spectrophotometer or plate reader capable of reading absorbance at 340 nm.

-

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, NADPH, and the DHFR enzyme.

-

The test compound is added to the mixture at various concentrations. A control reaction with solvent only (e.g., DMSO) is also prepared.

-

The reaction is initiated by the addition of the DHF substrate.

-

The decrease in absorbance at 340 nm is monitored over time.

-

The initial reaction velocity is calculated for each concentration of the inhibitor.

-

The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response data to the Hill equation.[2]

-

Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) Assays

These assays determine the lowest concentration of an antimicrobial agent that inhibits bacterial growth and biofilm formation, respectively.

-

Principle: Bacteria are exposed to serial dilutions of the test compound in a liquid growth medium. Growth inhibition is assessed visually or by measuring optical density. Biofilm inhibition is measured after a period of incubation by staining the adherent biofilm.

-

Reagents and Materials:

-

Bacterial cultures (S. mutans, S. sanguinis).

-

Appropriate liquid growth medium (e.g., Brain Heart Infusion broth).

-

This compound stock solution.

-

96-well microtiter plates.

-

Crystal Violet solution (for staining biofilms).

-

Ethanol or acetic acid (for solubilizing the stain).

-

-

Procedure (MIC):

-

A two-fold serial dilution of this compound is prepared in the growth medium in the wells of a 96-well plate.

-

Each well is inoculated with a standardized suspension of the test bacteria.

-

Positive (no drug) and negative (no bacteria) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C, 24-48 hours).

-

The MIC is determined as the lowest concentration of IRS-16 at which no visible bacterial growth is observed.[1]

-

-

Procedure (MBIC):

-

Following the MIC determination, the liquid medium is carefully removed from the wells.

-

The wells are washed with a buffer (e.g., PBS) to remove planktonic bacteria.

-

The remaining biofilm is stained with Crystal Violet solution for a set period.

-

Excess stain is washed away, and the plate is allowed to dry.

-

The bound stain is solubilized with a solvent (e.g., 95% ethanol).

-

The absorbance of the solubilized stain is measured with a plate reader.

-

The MBIC is defined as the lowest concentration of IRS-16 that significantly inhibits biofilm formation compared to the control.[1]

-

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.

Caption: this compound inhibits Dihydrofolate Reductase (DHFR).

Caption: Experimental workflow for the DHFR inhibition assay.

Caption: Logical relationship of this compound's dual mechanism.

Conclusion